(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 98102-61-5
VCID: VC1721713
InChI: InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m0/s1
SMILES: CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Molecular Formula: C21H28N2O3
Molecular Weight: 356.5 g/mol

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole

CAS No.: 98102-61-5

Cat. No.: VC1721713

Molecular Formula: C21H28N2O3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole - 98102-61-5

Specification

CAS No. 98102-61-5
Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
IUPAC Name 3-methyl-5-[7-[4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole
Standard InChI InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m0/s1
Standard InChI Key NEAZMARKCJKUMF-KRWDZBQOSA-N
Isomeric SMILES C[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
SMILES CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Canonical SMILES CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Introduction

Chemical Structure and Properties

Structural Features

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole contains four key structural components:

  • A 3-methyl-isoxazole ring at one terminal end

  • A seven-carbon heptyl chain spacer

  • A phenoxy moiety in the middle of the structure

  • A 4,5-dihydrooxazol-2-yl group with (S)-configuration at the 4-position, bearing a methyl substituent

The stereochemistry at the 4-position of the oxazoline ring is specifically (S), distinguishing it from its (R) enantiomer that appears more frequently in chemical databases . This stereochemical difference likely influences its three-dimensional conformation and biological interactions.

Physical and Chemical Properties

Based on data from structurally similar compounds, the following properties can be inferred:

PropertyValueSource
Physical stateSolid
Molecular formulaC₂₁H₂₈N₂O₃
Molecular weight356.5 g/mol
Chemical classificationPhenol ether, isoxazole derivative
SolubilityLimited water solubility, likely soluble in organic solvents
BiodegradabilityLikely not readily biodegradable

Structural Comparison with Analogs

The following table compares (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)StereochemistryDistinguishing Features
(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazoleC₂₁H₂₈N₂O₃356.5S at oxazoline C-4Methyl at oxazoline C-4
(R)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazoleC₂₁H₂₈N₂O₃356.5R at oxazoline C-4Methyl at oxazoline C-4
Disoxaril (WIN 51711)C₂₀H₂₆N₂O₃342.4NoneNo substituent at oxazoline C-4
3-Methyl-5-[7-[4-[(4,5-dihydro-4,4-dimethyloxazol)-2-yl]phenoxy]heptyl]isoxazoleC₂₂H₃₀N₂O₃370.5NoneDimethyl at oxazoline C-4
5-(7-(6-chloro-4-(5-hydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazoleC₂₁H₂₇ClN₂O₃390.9S at oxazoline C-4Chlorine on phenyl ring

Synthesis and Preparation

Stereochemical Considerations

The synthesis of the (S)-enantiomer requires specific strategies to control stereochemistry:

  • Starting from chiral building blocks derived from natural sources

  • Application of asymmetric catalysis

  • Use of chiral auxiliaries to direct stereoselectivity

  • Resolution of racemic mixtures using chiral HPLC or crystallization techniques

  • Enzymatic resolution approaches

These methods ensure the desired (S)-configuration at the 4-position of the oxazoline ring.

Biological Activities and Pharmacological Properties

Antiviral Activity

The most significant potential application of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole appears to be as an antiviral agent. The structurally related compound Disoxaril (WIN 51711) demonstrates activity against human picornaviruses by binding to the hydrophobic pocket within the viral VP1 capsid protein . This binding prevents structural transitions required for viral uncoating, resulting in inhibition of viral reproduction .

The structural similarity suggests that (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole may exhibit comparable or potentially enhanced antiviral effects, with the (S)-stereochemistry possibly contributing to optimized binding interactions.

Predicted Pharmacological Properties

Based on structural analysis and data from related compounds, particularly Disoxaril, the following pharmacological properties can be predicted:

PropertyPredictionProbability (based on similar compounds)Source
Human Intestinal AbsorptionPositiveHigh
Blood-Brain Barrier permeabilityPositive~0.97
P-glycoprotein substrateNon-substrate~0.66
P-glycoprotein inhibitorNon-inhibitor~0.75
CYP450 2C9 substrateNon-substrate~0.83
CYP450 2D6 substrateNon-substrate~0.73
CYP450 3A4 substrateSubstrate~0.56
CYP450 1A2 inhibitorInhibitor~0.53
BiodegradationNot readily biodegradable~0.99

Structure-Activity Relationships

The activity of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole likely depends on several structural features:

  • The isoxazole ring provides a rigid, aromatic framework essential for biological activity

  • The heptyl chain serves as a flexible spacer that positions the functional groups at optimal distances

  • The phenoxy group contributes to membrane permeability and binding interactions

  • The (S)-configuration at the 4-position of the oxazoline ring may optimize stereospecific interactions with target proteins

  • The methyl substituent on the oxazoline ring influences binding affinity and selectivity

The stereochemistry at the oxazoline C-4 position is particularly significant, as it determines the three-dimensional orientation of the molecule and its ability to interact with specific binding sites.

Comparison with Related Compounds

Disoxaril and Derivatives

ModificationExample CompoundPotential Effect on Activity
Stereochemistry inversion (S to R)(R)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazoleAltered receptor binding, different pharmacokinetics
Removal of methyl groupDisoxaril (WIN 51711)Reduced steric hindrance, changed binding affinity
Replacement with propyl group5-(7-(4-((4R)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-isoxazoleIncreased lipophilicity, altered membrane penetration
Addition of chlorine to phenyl ring5-(7-(6-chloro-4-(5-hydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazoleModified electronic properties, potential metabolic stability
Dual methyl substitution3-Methyl-5-[7-[4-[(4,5-dihydro-4,4-dimethyloxazol)-2-yl]phenoxy]heptyl]isoxazoleIncreased steric bulk, altered receptor interactions

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole serves as an important reference point in structure-activity relationship studies. Systematic variations of:

  • Stereochemistry at the oxazoline C-4 position

  • Nature and size of substituents on the oxazoline ring

  • Length and composition of the alkyl chain linker

  • Substitution patterns on the phenyl ring

  • Modifications to the isoxazole ring

These variations could yield valuable insights into the structural requirements for optimal biological activity.

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